molecular formula C21H23FN2O4 B2829974 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide CAS No. 1351589-13-3

1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide

Cat. No.: B2829974
CAS No.: 1351589-13-3
M. Wt: 386.423
InChI Key: FMSNKQSLAAHBTP-UHFFFAOYSA-N
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Description

1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide is a synthetic organic compound. It features a complex structure with multiple functional groups, including a fluorophenoxy group, a methoxyphenethyl group, and an azetidine carboxamide moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide typically involves multiple steps:

    Formation of the fluorophenoxyacetyl intermediate: This can be achieved by reacting 2-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine.

    Synthesis of the azetidine ring: The azetidine ring can be formed by cyclization of an appropriate precursor, such as a β-amino ester.

    Coupling of the intermediates: The fluorophenoxyacetyl intermediate is then coupled with the azetidine ring precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the methoxyphenethyl group: This step involves the reaction of the coupled product with 2-methoxyphenethylamine under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methoxy group or other susceptible sites.

    Reduction: Reduction reactions may target the carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(2-chlorophenoxy)acetyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-(2-bromophenoxy)acetyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    1-(2-(2-iodophenoxy)acetyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide may confer unique properties, such as increased metabolic stability or enhanced binding affinity to certain targets, compared to its halogenated analogs.

Properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4/c1-27-18-8-4-2-6-15(18)10-11-23-21(26)16-12-24(13-16)20(25)14-28-19-9-5-3-7-17(19)22/h2-9,16H,10-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSNKQSLAAHBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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